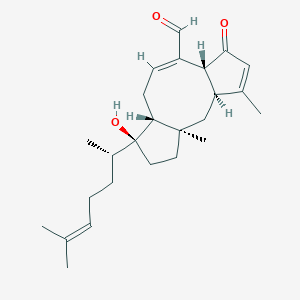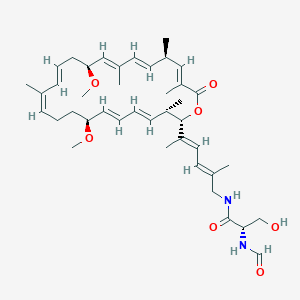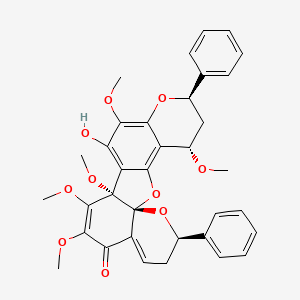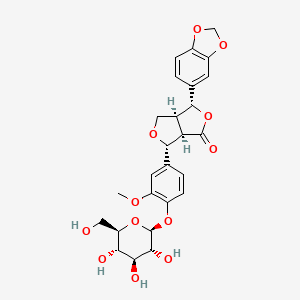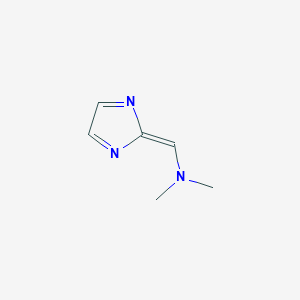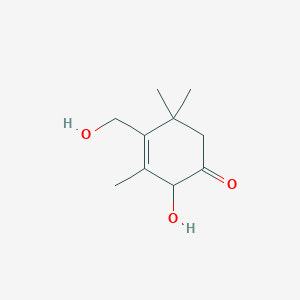
Crocusatin L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crocusatin L is a natural product found in Crocus sativus with data available.
Applications De Recherche Scientifique
Antityrosinase Activity
Crocusatin L, identified in Crocus sativus petals, exhibits significant antityrosinase activity. This finding is crucial as tyrosinase plays a key role in melanin synthesis, and its inhibitors are sought after for potential applications in treating hyperpigmentation disorders and in the cosmetic industry (Li, Lee, & Wu, 2004).
Neuroprotective Effects
Crocus sativus, from which Crocusatin L is derived, has been used in traditional medicine for disorders of the central nervous system. Crocin, a component of Crocus sativus, shows potential in preventing neurodegenerative conditions, suggesting that compounds like Crocusatin L could have similar neuroprotective effects (Soeda et al., 2001).
Anti-Inflammatory Properties
A study on new compounds from Crocus sativus, including Crocusatin L, indicated weak anti-inflammatory activities. This opens up potential research avenues for Crocusatin L in the field of inflammation and immune response modulation (Fang et al., 2021).
Antioxidant Effects
Crocusatin L, as part of the Crocus sativus composition, could contribute to the plant's known antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer (Asadi et al., 2015).
Potential in Cancer Treatment
The broader research on Crocus sativus components like Crocusatin L suggests potential anticancer properties. These compounds may act through apoptosis modulation and oxidative stress mitigation, offering a basis for further exploration in cancer therapeutics (Hatziagapiou et al., 2022).
Propriétés
Nom du produit |
Crocusatin L |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-hydroxy-4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h9,11,13H,4-5H2,1-3H3 |
Clé InChI |
HIZMOSZXHSNYFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC(=O)C1O)(C)C)CO |
Synonymes |
crocusatin L |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



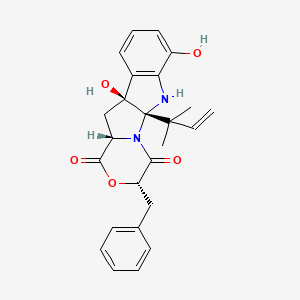
![N-(2-aminoethyl)-4-chloro-N-[2-[[[(E)-3-(4-fluorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B1245045.png)
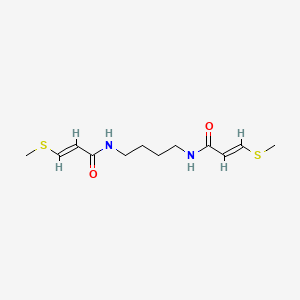
![9-[2-[[4-(3-Chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1245047.png)
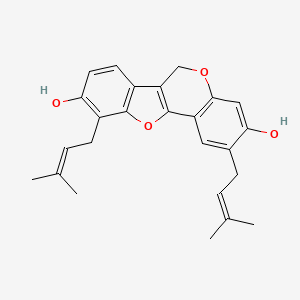
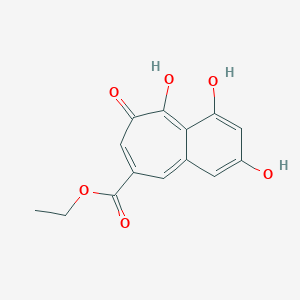
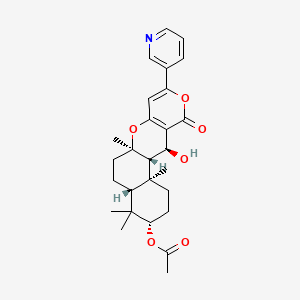
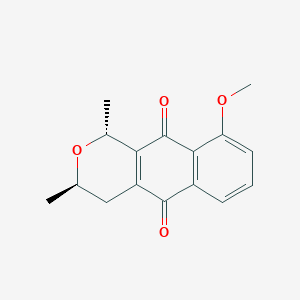
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)
